molecular formula C23H20N4O3 B2835267 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide CAS No. 921776-00-3

2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide

Numéro de catalogue: B2835267
Numéro CAS: 921776-00-3
Poids moléculaire: 400.438
Clé InChI: QJPLHOSUFDNCSD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C23H20N4O3 and its molecular weight is 400.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Activity

The design and synthesis of pyrimidine derivatives have been a significant area of research due to their potential anticancer properties. A study highlighted the synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, testing their anticancer activity on 60 cancer cell lines. One compound showed appreciable cancer cell growth inhibition against eight cancer cell lines, underscoring the potential of such derivatives in cancer therapy (Al-Sanea et al., 2020).

Antitumor Activity

Pyrido[2,3-d]pyrimidine derivatives have been explored for their antitumor activity, with certain compounds demonstrating significant activity against the Walker 256 carcinosarcoma in rats. This illustrates the class's potential as a source of novel antitumor agents (Grivsky et al., 1980).

Dual Inhibition of Enzymatic Activity

Compounds incorporating the pyrido[2,3-d]pyrimidine moiety have been synthesized as potential dual inhibitors of key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating their promise in treating diseases that require the inhibition of these enzymes for therapeutic effect (Gangjee et al., 1994).

Pharmacological Properties

The pharmacological profiling of GluN2B-selective N-methyl-D-aspartate (NMDA) receptor antagonists, derived from pyrimidine analogs, has been conducted to guide dose selection in clinical trials for major depressive disorder. These studies provide insights into the compound's efficacy, safety, and pharmacokinetic properties, useful for developing treatments for neurological conditions (Garner et al., 2015).

Histamine H4 Receptor Ligands

Research into 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R) demonstrates the chemical versatility of pyrimidine derivatives in targeting specific receptors, offering potential therapeutic applications in inflammation and pain management (Altenbach et al., 2008).

Mécanisme D'action

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidines have been found to interact with various targets, including the calcium/calmodulin-dependent protein kinase type ii subunit gamma .

Biochemical Pathways

Similar compounds have been found to inhibit certain pathways in mycobacteria , suggesting that this compound may also interact with similar pathways.

Pharmacokinetics

The molecular weight of a similar compound, c25h24n2os2, is 432611 , which may influence its bioavailability and pharmacokinetics.

Result of Action

Similar compounds have shown high activity against certain cell lines , suggesting that this compound may also have potent effects.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-methylbenzaldehyde with barbituric acid to form 3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1(2H)-carboxylic acid. This intermediate is then coupled with N-phenylacetamide in the presence of a coupling agent to form the final product.", "Starting Materials": [ "4-methylbenzaldehyde", "barbituric acid", "N-phenylacetamide", "coupling agent" ], "Reaction": [ "Step 1: Condensation of 4-methylbenzaldehyde with barbituric acid in the presence of a catalyst to form 3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1(2H)-carboxylic acid.", "Step 2: Coupling of 3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1(2H)-carboxylic acid with N-phenylacetamide in the presence of a coupling agent to form the final product, 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide." ] }

Numéro CAS

921776-00-3

Formule moléculaire

C23H20N4O3

Poids moléculaire

400.438

Nom IUPAC

2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C23H20N4O3/c1-16-9-11-17(12-10-16)14-27-22(29)21-19(8-5-13-24-21)26(23(27)30)15-20(28)25-18-6-3-2-4-7-18/h2-13H,14-15H2,1H3,(H,25,28)

Clé InChI

QJPLHOSUFDNCSD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC=C4

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.